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molecular formula C6H6BrNO B021398 2-Bromo-3-methoxypyridine CAS No. 24100-18-3

2-Bromo-3-methoxypyridine

Cat. No. B021398
M. Wt: 188.02 g/mol
InChI Key: PDOWLYNSFYZIQX-UHFFFAOYSA-N
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Patent
US05266700

Procedure details

5.93 g (90.0 mmol) of 85% powdered potassum [sic] hydroxide are suspended in 30 ml of DMSO and heated to 50° C. under argon as the inert gas. 2.54 g (14.6 mmol) of 2-bromo-3-hydroxypyridine dissolved in 10 ml of DMSO are added dropwise to this suspension. This solution is stirred for another 10 minutes, after which 12.3 g (5.30 ml, 33.1 mmol) of methyl iodide are added dropwise over a period of 2 minutes. The addition takes place at such a rate that the reaction temperature is always between 50°-55° C. The reaction [sic] is then stirred at this temperature for another 10 minutes. The finished reaction solution is finally poured onto 100 ml of ground ice. The crude product obtained is recrystallized from ether/petroleum ether (4:1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.54 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
5.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[Br:2][C:3]1[C:8]([OH:9])=[CH:7][CH:6]=[CH:5][N:4]=1.[CH3:10]I>CS(C)=O>[Br:2][C:3]1[C:8]([O:9][CH3:10])=[CH:7][CH:6]=[CH:5][N:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-]
Step Two
Name
Quantity
2.54 g
Type
reactant
Smiles
BrC1=NC=CC=C1O
Name
Quantity
10 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
Quantity
5.3 mL
Type
reactant
Smiles
CI
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
This solution is stirred for another 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added dropwise to this suspension
ADDITION
Type
ADDITION
Details
The addition
CUSTOM
Type
CUSTOM
Details
is always between 50°-55° C
CUSTOM
Type
CUSTOM
Details
The reaction [sic]
STIRRING
Type
STIRRING
Details
is then stirred at this temperature for another 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The finished reaction solution
ADDITION
Type
ADDITION
Details
is finally poured onto 100 ml of ground ice

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC1=NC=CC=C1OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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